molecular formula C8H11ClN2O2 B1417250 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152573-99-3

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1417250
CAS RN: 1152573-99-3
M. Wt: 202.64 g/mol
InChI Key: DQVXBAUBNHJBDS-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound that can be used in a variety of scientific experiments and applications. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. Due to its unique molecular structure, 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of uses in the scientific and medical fields.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of various pyrazole derivatives, including those similar to 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. The synthesis methods and molecular docking studies provide insights into potential applications in drug development and other fields (G. Ganga Reddy et al., 2022).

Crystal Structure Analysis

  • The synthesis of related pyrazole derivatives and their crystal structures have been studied, highlighting the importance of these compounds in structural chemistry and material science. Such analyses contribute to understanding the molecular configurations and potential functionalities of pyrazole derivatives (Isuru R. Kumarasinghe et al., 2009).

Computational and Theoretical Studies

  • Computational studies, including density-functional-theory (DFT) calculations, have been conducted on similar compounds to predict their stability and molecular interactions. This research aids in the theoretical understanding of pyrazole derivatives and their potential applications in various scientific fields (Li-qun Shen et al., 2012).

Anticancer Activity

  • Research has been conducted on pyrazole derivatives related to 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid for their potential anti-cancer properties. This highlights the significance of these compounds in medicinal chemistry and drug discovery (Yanhui Qiao et al., 2021).

Optical Properties

  • Studies on the optical properties of pyrazole derivatives, including absorption and emission spectra, indicate their potential use in materials science, particularly in the development of novel optical materials (B. Chandrakantha et al., 2013).

Synthetic Applications

  • Research into the synthetic applications of pyrazole compounds, including various derivatives of 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, has been explored. These studies are significant for the development of new synthetic routes in organic chemistry (N. Haider et al., 2005).

properties

IUPAC Name

5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4(2)6-5(8(12)13)7(9)11(3)10-6/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVXBAUBNHJBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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